- Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium SaltsHelvetica Chimica Acta, 2022, 105(11),,
Cas no 947-73-9 (9-Aminophenanthrene)
9-Aminophenanthrene structure
9-Aminophenanthrene Properties
Names and Identifiers
-
- 9-Aminophenanthrene
- 9-AMINO PHENANTHRANE
- 2-aminophenanthrene
- 9-aminophenantrene
- 9-PHENANTHRENAMINE
- 9-Phenanthrylamine
- Phenanthren-9-ylaMine
- Phenanthrylamine
- 9-Phenanthrylamine (6CI, 7CI, 8CI)
- (Phenanthren-9-yl)amine
- Phenanthren-9-amine
- J-519490
- 9Phenanthrylamine
- EINECS 213-431-6
- DB-057531
- NS00042844
- CHEMBL83088
- CHEBI:50475
- BRN 2209422
- phenanthren-9-yl-amine
- STR02251
- AKOS015854888
- 9AP
- DTXCID90164064
- CCRIS 7006
- MFCD00001177
- DB03369
- H10540
- Q27094313
- 7M9M5KM2XY
- PD007045
- DTXSID60241573
- 9-Aminophenanthrene, 96%
- BIDD:GT0223
- Phenanthren9amine
- SY353453
- SCHEMBL1148967
- UNII-7M9M5KM2XY
- 947-73-9
- +Expand
-
- MFCD00001177
- KIHQWOBUUIPWAN-UHFFFAOYSA-N
- 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
- NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1
Computed Properties
- 193.08900
- 1
- 1
- 0
- 193.089149355g/mol
- 15
- 225
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26Ų
Experimental Properties
- 4.15640
- 26.02000
- 1.5850 (estimate)
- It is slightly soluble in water 0.00581 mg/mL.
- 319.47°C (rough estimate)
- 137-139 °C (lit.)
- 0.0±1.0 mmHg at 25°C
- 224.4±15.4 °C
- Not determined
- Not determined
- 1.1061 (rough estimate)
9-Aminophenanthrene Security Information
- GHS07
- SG0175000
- 3
- 26-37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 36/37/38
- Warning
9-Aminophenanthrene Customs Data
- 2921499090
-
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
9-Aminophenanthrene Price
9-Aminophenanthrene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond CleavageOrganic Letters, 2019, 21(8), 2818-2822,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthreneJournal of the American Chemical Society, 1947, 69, 260-2,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane , Titanium isopropoxide , Magnesium Solvents: Tetrahydrofuran ; 4 h, 50 °C
Reference
- Electrochemical oxidation induced intermolecular aromatic C-H imidationNature Communications, 2019, 10(1), 1-10,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydroxylamine-O-sulfonic acid Solvents: Acetonitrile , Water ; 16 h, rt
Reference
- Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent.Journal of Organic Chemistry, 2015, 80(5), 2545-2553,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
- A new cyclization reactionJournal of the American Chemical Society, 1954, 76,,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
- New synthetic route to 9,10-iminophenanthreneTetrahedron, 1979, 35(24), 2901-3,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: [4-Methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [5-Methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… , [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC](methanesulfonato-κO)[[5-methoxy-3,4,6-tri… Solvents: 1,4-Dioxane ; rt; 24 h, 100 °C
Reference
- Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle PrecatalystsOrganic Letters, 2013, 15(14), 3734-3737,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Reference
- Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactionsTetrahedron, 2014, 70(22), 3614-3620,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium , Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia ; -33 °C
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Reference
- A different route to the synthesis of 9,10-disubstituted phenanthrenesJournal of Organic Chemistry, 2005, 70(16), 6508-6511,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Cesium carbonate , Benzophenone imine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ; rt
Reference
- Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond CleavageOrganic Letters, 2017, 19(7), 1788-1791,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Copper oxide (Cu2O) , Ammonia Solvents: N-Methyl-2-pyrrolidone , Water ; 25 h, 110 °C
Reference
- Materials for organic electroluminescent devices for improved emission life, and organic electroluminescent devices using the materials, United States, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: L-Hydroxyproline , Calcium carbonate , Ammonia , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 100 °C; 2 h, 100 °C
Reference
- Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device, Korea, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 50 °C
Reference
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
9-Aminophenanthrene Raw materials
- 1-(9-Phenanthrenyl)piperidine
- 2-(1,1'-Biphenyl-2-yl)acetonitrile
- 9-Acetylphenanthrene
- N-9-Phenanthrenyl-N-(phenylsulfonyl)benzenesulfonamide
- 9-Bromophenanthrene
- Phenanthrene, 9-azido-
- 9-Phenanthreneboronic Acid
9-Aminophenanthrene Preparation Products
9-Aminophenanthrene Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:947-73-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:947-73-9)
TANG SI LEI
15026964105
2881489226@qq.com
9-Aminophenanthrene Related Literature
-
1. Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromideRanjit S. Sarpal,Sneh K. Dogra J. Chem. Soc. Faraday Trans. 1992 88 2725
-
2. Carcinogenic nitrogen compounds. Part LXXV. Skraup reactions with some polycyclic amines, and two cases of anti-Marckwald orientationN. P. Buu-Ho?,P. Jacquignon,D. C. Thang,T. Bartnik J. Chem. Soc. Perkin Trans. 1 1972 263
-
3. Carcinogenic nitrogen compounds. Part LVII. Hexacyclic acridines derived from phenanthrene and fluoreneD. C. Thang,Elizabeth K. Weisburger,Ph. Mabille,N. P. Buu-Ho? J. Chem. Soc. C 1967 665
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4. CI.—Additive compounds of s-trinitrobenzene with amino-derivatives of complex aromatic hydrocarbonsShunker Trimbak Cadre,John Joseph Sudborough J. Chem. Soc. Trans. 1916 109 1349
-
Zhuo-Zhuo Zhang,Ya Li,Bing-Feng Shi Org. Chem. Front. 2022 9 3262
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6. Direct aromatic amination by azides: reactions of hydrazoic acid and butyl azides with aromatic compounds in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acidHiroshi Takeuchi,Taki Adachi,Hideaki Nishiguchi,Katsutaka Itou,Kikuhiko Koyama J. Chem. Soc. Perkin Trans. 1 1993 867
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Kylie Wheelock,Junfeng (Jim) Zhang,Rob McConnell,Deliang Tang,Heather E. Volk,Ya Wang,Julie B. Herbstman,Shuang Wang,David H. Phillips,David Camann,Jicheng Gong,Frederica Perera Environ. Sci.: Processes Impacts 2018 20 780
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8. CLXXI.—The synthesis of complex acridinesPercy Corlett Austin J. Chem. Soc. Trans. 1908 93 1760
-
Frederick D. Lewis,Alvaro Ahrens,Todd L. Kurth Photochem. Photobiol. Sci. 2004 3 341
-
Younes Valadbeigi,Tim Causon Chem. Commun. 2023 59 1673
Recommended suppliers
Amadis Chemical Company Limited
(CAS:947-73-9)9-Aminophenanthrene
99%/99%
5g/25g
220.0/730.0